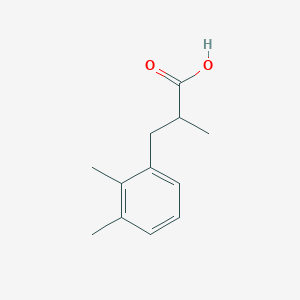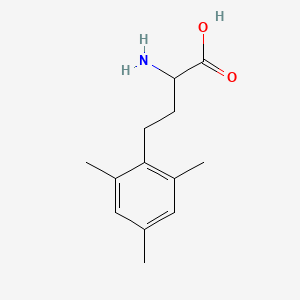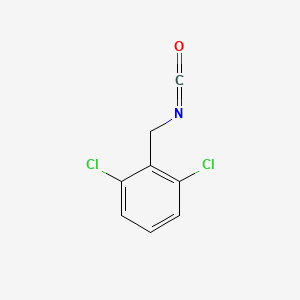
1,3-Dichloro-2-(isocyanatomethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dichloro-2-(isocyanatomethyl)benzene is an organic compound with the molecular formula C8H5Cl2NO. It is an isocyanate derivative widely used in the synthesis of polyurethanes. This compound is known for its applications in producing polyurethane foams, coatings, adhesives, and elastomers.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dichloro-2-(isocyanatomethyl)benzene can be synthesized through the reaction of 1,3-dichloro-2-methylbenzene with phosgene in the presence of a base. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired isocyanate group.
Industrial Production Methods
This process requires stringent safety measures due to the toxic and reactive nature of the intermediates and final product.
Chemical Reactions Analysis
Types of Reactions
1,3-Dichloro-2-(isocyanatomethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Addition Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and urethanes, respectively.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, alcohols, and thiols.
Addition Reactions: Reactions with amines and alcohols typically occur at room temperature or slightly elevated temperatures.
Major Products Formed
Ureas: Formed from the reaction with amines.
Urethanes: Formed from the reaction with alcohols.
Scientific Research Applications
1,3-Dichloro-2-(isocyanatomethyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of various organic compounds, particularly polyurethanes.
Biology: Employed in the study of enzyme inhibition and protein modification due to its reactive isocyanate group.
Medicine: Investigated for potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Widely used in the production of polyurethane foams, coatings, adhesives, and elastomers.
Mechanism of Action
The mechanism of action of 1,3-dichloro-2-(isocyanatomethyl)benzene primarily involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that can alter their function. The molecular targets include amino groups on proteins, resulting in the formation of urea linkages .
Comparison with Similar Compounds
Similar Compounds
1,3-Dichloro-2-(1-isocyanatoethyl)benzene: Similar in structure but with an additional ethyl group.
2,4-Dichlorobenzyl isocyanate: Another isocyanate derivative with different substitution patterns on the benzene ring.
Uniqueness
1,3-Dichloro-2-(isocyanatomethyl)benzene is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. Its ability to form stable polyurethanes makes it particularly valuable in industrial applications.
Properties
Molecular Formula |
C8H5Cl2NO |
|---|---|
Molecular Weight |
202.03 g/mol |
IUPAC Name |
1,3-dichloro-2-(isocyanatomethyl)benzene |
InChI |
InChI=1S/C8H5Cl2NO/c9-7-2-1-3-8(10)6(7)4-11-5-12/h1-3H,4H2 |
InChI Key |
OAQBDSNJVMPOSU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CN=C=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




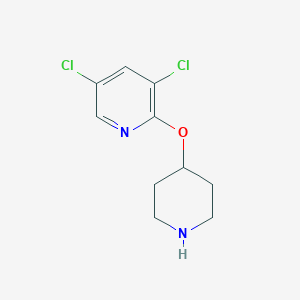

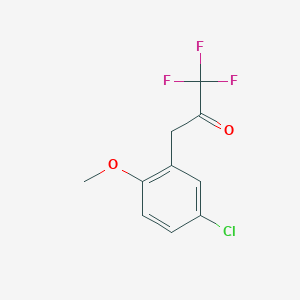
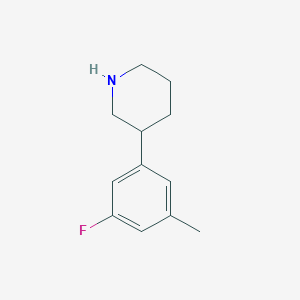



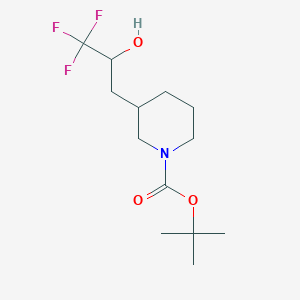

![7-(Methoxycarbonyl)-2,7-diazaspiro[3.5]nonane-1-carboxylicacid,trifluoroaceticacid](/img/structure/B13605372.png)
